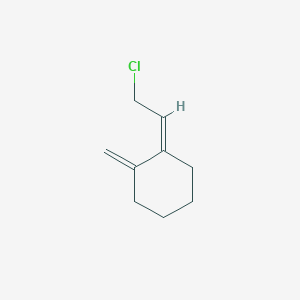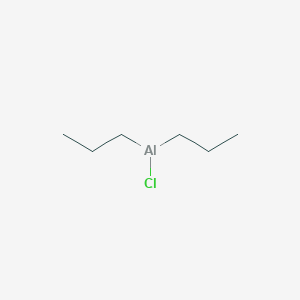
Aluminum, chlorodipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, chlorodipropyl- is a chemical compound that consists of aluminum bonded to two propyl groups and one chlorine atom. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. Organoaluminum compounds are often used as catalysts in organic synthesis and industrial processes.
準備方法
The synthesis of aluminum, chlorodipropyl- typically involves the reaction of aluminum chloride with propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity aluminum and chlorinating agents to achieve a high yield of aluminum, chlorodipropyl-.
化学反応の分析
Aluminum, chlorodipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum metal and propyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Aluminum, chlorodipropyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential use of aluminum, chlorodipropyl- in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials, where it acts as a catalyst or a reactant.
作用機序
The mechanism of action of aluminum, chlorodipropyl- involves its ability to form complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and molecular transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
類似化合物との比較
Aluminum, chlorodipropyl- can be compared with other organoaluminum compounds, such as:
Aluminum, triethyl-: This compound has three ethyl groups bonded to aluminum and is widely used as a catalyst in polymerization reactions.
Aluminum, trimethyl-: Similar to triethylaluminum, this compound has three methyl groups and is used in organic synthesis.
Aluminum, dichloromethyl-: This compound has two chlorine atoms and one methyl group bonded to aluminum and is used in various chemical reactions.
The uniqueness of aluminum, chlorodipropyl- lies in its specific reactivity and the types of complexes it can form, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
3710-19-8 |
|---|---|
分子式 |
C6H14AlCl |
分子量 |
148.61 g/mol |
IUPAC名 |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
InChIキー |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
正規SMILES |
CCC[Al](CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


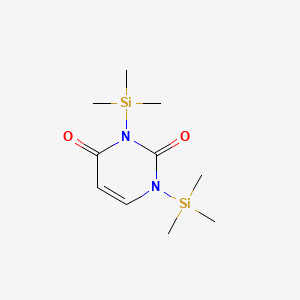
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)

![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
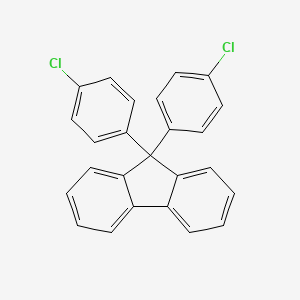
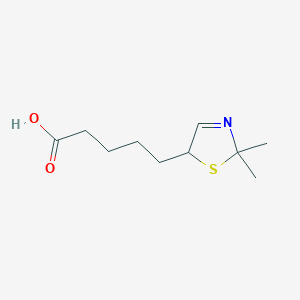
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
